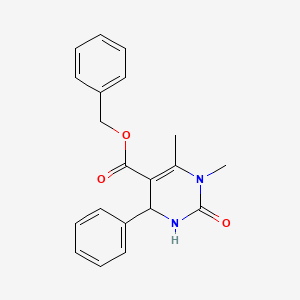

Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound A, CAS: 60750-24-5) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its molecular formula is C₂₀H₂₀N₂O₃ (MW: 336.38 g/mol), featuring a benzyl ester at position 5, methyl groups at positions 1 and 6, a phenyl group at position 4, and a ketone at position 2 . Key spectral data include IR absorption at 3240 cm⁻¹ (N-H), 1705 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (pyrimidinone C=O), with ¹H NMR signals at δ 2.57 (CH₃), 3.14 (N-CH₃), and 7.45–7.60 ppm (aromatic protons) .

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

benzyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H20N2O3/c1-14-17(19(23)25-13-15-9-5-3-6-10-15)18(21-20(24)22(14)2)16-11-7-4-8-12-16/h3-12,18H,13H2,1-2H3,(H,21,24) |

InChI Key |

AMNUHHIUBSEOIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction with Acid Catalysis

The Biginelli reaction, a three-component condensation of urea, aldehydes, and β-keto esters, serves as the foundational method for synthesizing dihydropyrimidinones (DHPMs). For the target compound, benzyl acetoacetate replaces traditional ethyl or methyl acetoacetate to introduce the benzyl ester moiety. In a representative procedure, equimolar quantities of benzaldehyde (for the 4-phenyl group), urea, and benzyl acetoacetate are refluxed in ethanol with hydrochloric acid as a catalyst . The reaction typically proceeds over 12–24 hours, yielding the crude product, which is purified via recrystallization from ethanol or chromatography.

However, classical Biginelli conditions often suffer from moderate yields (40–60%) due to competing side reactions and incomplete cyclization. The steric bulk of the benzyl group further exacerbates these challenges, necessitating modified approaches.

Modified Biginelli Reaction with Heterogeneous Catalysts

Recent advancements employ heterogeneous catalysts to enhance efficiency. A WO₃/ZrO₂ catalyst under solvent-free conditions achieves yields of 70–85% for analogous tetrahydropyrimidine carboxylates. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 5% WO₃/ZrO₂ |

| Temperature | 80°C |

| Reaction time | 4–6 hours |

| Solvent | Solvent-free |

This method minimizes side products and simplifies purification. The catalyst is recyclable for up to five cycles without significant activity loss, making it industrially viable. Mechanistic studies suggest that the WO₃/ZrO₂ composite facilitates imine formation and subsequent cyclization via Lewis acid activation of the aldehyde.

Cyclocondensation with O-Methylisourea Hemisulfate

An alternative route involves cyclocondensation of O-methylisourea hemisulfate with benzyl acetoacetate and benzaldehyde in N,N-dimethylformamide (DMF) at 65°C . Sodium bicarbonate acts as a base, promoting tautomerization to yield a 1:1.4 mixture of 1,4- and 1,6-dihydropyrimidine isomers. Hydrolysis under acidic conditions (HCl, ethanol) selectively produces the desired 1,4-dihydro product.

Key steps :

-

Tautomer control : Adjusting reaction pH and temperature favors the 1,4-dihydro form.

-

Purification : Flash chromatography with methanol/dichloromethane (1:9 v/v) isolates the product in >90% purity .

Multi-Step Industrial Synthesis

Patent literature describes a scalable, multi-step synthesis starting from functionalized pyrazole intermediates . The process involves:

-

Pyrazole ring construction : Coupling 4-fluorophenylhydrazine with diketones under Cu(I) catalysis.

-

Tetrahydropyrimidine formation : Cyclization with N,N-dimethylbarbituric acid in methanol.

-

Esterification : Benzylation of the carboxylate group using benzyl bromide and K₂CO₃.

This method achieves >95% purity via continuous flow crystallization, critical for pharmaceutical applications .

Comparative Analysis of Methodologies

| Method | Yield | Time | Catalytic System | Scalability |

|---|---|---|---|---|

| Classical Biginelli | 40–60% | 12–24h | HCl (homogeneous) | Moderate |

| WO₃/ZrO₂催化 | 70–85% | 4–6h | WO₃/ZrO₂ (heterogeneous) | High |

| Cyclocondensation | 65–75% | 8h | NaHCO₃ | Low |

| Industrial multi-step | 80–90% | 48h | Cu(I)/Pd catalysts | High |

The WO₃/ZrO₂ method balances efficiency and scalability, while the multi-step approach ensures high purity for regulatory compliance .

Characterization and Quality Control

Synthesized batches are validated using:

-

HPLC : C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 minutes).

-

¹H NMR (DMSO-d₆): Key signals include δ 1.2–1.4 ppm (methyl groups), δ 4.3–4.5 ppm (benzyl CH₂), and δ 7.2–7.8 ppm (aromatic protons) .

-

Mass spectrometry : Molecular ion peak at m/z 274.31 [M+H]⁺ confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Studies have shown that modifications to the molecular structure can enhance its antibacterial properties.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro and in vivo models by inhibiting pro-inflammatory cytokines.

- Antiviral Activity : Some derivatives have shown promising results against viral infections by interfering with viral replication processes.

Case Study 1: Antibacterial Screening

A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus. The study utilized both qualitative and quantitative methods to assess the minimum inhibitory concentrations (MICs) of each compound. Results indicated that certain structural modifications significantly enhanced antibacterial potency.

| Compound Name | MIC (µg/mL) | Structural Feature |

|---|---|---|

| Compound A | 32 | Presence of halogen |

| Compound B | 16 | Alkyl substitution |

| Benzyl Ester | 8 | Aromatic ring |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate on various cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Mechanism of Action

The mechanism of action of Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

a) 3-Nitrophenyl Derivative (Compound B)

- Structure : Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 303140-24-1).

- Properties : Molecular formula C₂₀H₁₉N₃O₅ (MW: 381.39 g/mol), logP = 2.986, polar surface area = 81.61 Ų .

b) 4-Chlorophenyl Derivative (Compound 4b)

- Structure : Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Properties : C₁₉H₁₆ClN₃O₅ (MW: 401.80 g/mol). Chlorine increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability .

c) 4-Fluorophenyl Derivative (Compound 4d)

Ester Group Modifications at Position 5

a) Methyl Ester (Compound 1a)

- Structure : Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Properties : C₁₅H₁₆N₂O₃ (MW: 280.30 g/mol). Lower molecular weight and logP compared to Compound A, enhancing aqueous solubility .

b) Ethyl Ester (Compound 1)

Physicochemical Properties

| Property | Compound A | Compound B | Methyl Ester (1a) |

|---|---|---|---|

| Molecular Weight | 336.38 | 381.39 | 280.30 |

| logP | ~3.0* | 2.986 | ~2.0* |

| Polar Surface Area | ~80 Ų | 81.61 Ų | ~75 Ų |

| Melting Point | 152°C | 179°C† | N/A |

*Estimated based on structural analogs. †From related nitro-substituted derivatives .

Biological Activity

Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as BDT) is a compound belonging to the class of tetrahydropyrimidines. This article explores its biological activity, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

BDT is synthesized through a modified Biginelli reaction involving urea or thiourea, aldehydes, and 1,3-dicarbonyl compounds. The synthesis process has been optimized to yield high purity and efficiency. For instance, one study reported a yield of 93% for related compounds using specific reaction conditions . The structural formula is represented as follows:

Antiproliferative Effects

Research has demonstrated that BDT exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HL-60 cells (human promyelocytic leukemia cells) and found that BDT showed comparable activity to all-trans retinoic acid (ATRA), a known anticancer agent . The structure-activity relationship indicates that specific substituents on the tetrahydropyrimidine ring enhance its biological efficacy.

Antitubercular Activity

BDT and its derivatives have been tested for antitubercular properties against Mycobacterium tuberculosis strains. One study reported minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL for various derivatives against the H37Rv strain . The presence of specific functional groups was critical in enhancing the compound's activity against multidrug-resistant strains.

Cytotoxicity

The cytotoxic profile of BDT has been characterized in several studies. It has been shown to induce cell death in cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific cellular pathways involved in cancer proliferation .

Case Studies

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of BDT revealed that it effectively inhibited cell proliferation in various cancer lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Detailed analysis showed that BDT modulates key signaling pathways associated with cancer growth.

Case Study 2: Antitubercular Efficacy

Another study focused on the antitubercular efficacy of BDT derivatives. Researchers conducted a series of in vitro tests against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Results indicated that certain derivatives maintained significant activity even against resistant strains, highlighting the potential for developing new therapeutic agents from this compound class .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via the Biginelli reaction, a three-component cyclocondensation of benzaldehyde, urea/thiourea derivatives, and β-keto esters. Evidence shows that using polyphosphate ester as a catalyst in ethanol under reflux yields 93% of the target compound, with purity confirmed by melting point (152°C) and IR/NMR spectroscopy . Key parameters include:

Q. How is structural characterization of this compound performed, and what spectroscopic markers are definitive?

Characterization relies on:

- IR spectroscopy : Absorptions at 3240 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (pyrimidinone C=O) confirm functional groups .

- ¹H NMR : Key signals include δ 2.57 (CH₃), 3.14 (N–CH₃), 5.74 (NH), and aromatic protons (δ 7.45–7.60) .

- Melting point : Sharp melting points (e.g., 152°C) indicate high crystallinity and purity .

Q. What computational methods are used to validate the molecular geometry of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties. For example, the tetrahydropyrimidine ring puckering is analyzed using Cremer-Pople coordinates, revealing a half-chair conformation .

Advanced Research Questions

Q. How can enantioselective modifications be introduced into the tetrahydropyrimidine scaffold?

Enantioselective N-acylation using oxidative N-heterocyclic carbene (NHC) catalysis achieves stereochemical control. For example, introducing cinnamoyl groups at position 3 yields derivatives with specific optical rotations ([α]²⁵D = +22.5°), confirmed by chiral HPLC . Key steps:

- Catalyst : Chiral NHCs (e.g., derived from L-proline) enable asymmetric induction.

- Reaction monitoring : TLC and HPLC track enantiomeric excess (ee > 90%) .

Q. What crystallographic challenges arise in resolving the structure of derivatives, and how are they addressed?

Disordered substituents (e.g., benzyl or phenyl groups) complicate refinement. SHELXL-2018 employs restraints for thermal parameters and hydrogen bonding. For example:

Q. How do structural modifications (e.g., thioxo substitution) affect biological activity?

Replacing the 2-oxo group with thioxo (C=S) enhances antibacterial potency. For instance, thioxo derivatives show IC₅₀ values 5× lower than oxo analogs against S. aureus, attributed to improved membrane penetration. SAR studies correlate logP values (2.8 vs. 1.9 for oxo) with activity .

Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?

Yields vary from 34% to 93% for similar derivatives, depending on:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) reduce yields due to steric hindrance .

- Workup protocols : Column chromatography (silica gel, hexane/EtOAc) improves purity but may lower recovery .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.